

# LAS191954 off-target effects in kinase assays

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## Compound of Interest

Compound Name: LAS191954

Cat. No.: B608471

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## Technical Support Center: LAS191954

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of **LAS191954** in kinase assays.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **LAS191954**?

**LAS191954** is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ) with an IC<sub>50</sub> of 2.6 nM.<sup>[1]</sup> It is being developed for the treatment of inflammatory diseases.<sup>[1]</sup>

Q2: What is known about the off-target profile of **LAS191954** against other PI3K isoforms?

**LAS191954** has been profiled against other Class I PI3K isoforms and has shown significant selectivity for PI3K $\delta$ . The IC<sub>50</sub> values for other isoforms are significantly higher, indicating less potent inhibition.

Q3: Has **LAS191954** been profiled against a broader panel of kinases?

The primary publication describing **LAS191954** states that the compound was tested against an extensive panel of protein and lipid kinases and was found to be highly selective. However, the detailed quantitative data from this broad kinase panel screening is not publicly available in the referenced publication or its supplementary materials.

Q4: What are the potential implications of the known off-target effects?

The known off-target activity of **LAS191954** against PI3K $\gamma$  and PI3K $\beta$ , although significantly weaker than against PI3K $\delta$ , should be considered when designing and interpreting experiments, especially at higher concentrations of the inhibitor. Inhibition of these kinases could lead to unintended biological effects.

Q5: Where can I find more information on the discovery and characterization of **LAS191954**?

Detailed information on the discovery, optimization, and preclinical characterization of **LAS191954** can be found in the following publication:

- Erra M, et al. Discovery of a Potent, Selective, and Orally Available PI3K $\delta$  Inhibitor for the Treatment of Inflammatory Diseases. ACS Med Chem Lett. 2016 Nov 30;8(1):118-123.

## Data Presentation

Table 1: In Vitro Potency of **LAS191954** Against PI3K Isoforms

Kinase	IC50 (nM)
PI3K $\delta$	2.6
PI3K $\gamma$	72
PI3K $\beta$	94
PI3K $\alpha$	8200

## Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Representative HTRF Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like **LAS191954** against a target kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Materials:

- Purified recombinant kinase
- Kinase substrate (e.g., a biotinylated peptide)
- ATP (Adenosine triphosphate)
- Test compound (**LAS191954**) dissolved in DMSO
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- HTRF Detection Buffer
- Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
- Streptavidin-XL665 (acceptor fluorophore)
- 384-well low-volume microplates
- Plate reader capable of HTRF measurement

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **LAS191954** in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
- Assay Plate Preparation:
  - Add 2 µL of diluted **LAS191954** or DMSO (for control wells) to the assay plate.
  - Add 4 µL of the kinase solution (at a pre-determined optimal concentration in assay buffer) to each well.
  - Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
- Kinase Reaction Initiation:
  - Add 4 µL of a mixture of the substrate and ATP (at their pre-determined optimal concentrations in assay buffer) to each well to start the reaction.

- Incubate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
- Reaction Termination and Detection:
  - Add 10  $\mu$ L of the HTRF detection mix (containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer) to each well. This will stop the kinase reaction and initiate the detection process.
  - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
  - Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
  - The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the amount of phosphorylated substrate.
- Data Analysis:
  - Plot the HTRF ratio against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Troubleshooting Guide

Issue 1: High variability between replicate wells.

- Possible Cause: Inconsistent dispensing of reagents.
- Solution: Ensure that all pipettes are calibrated and functioning correctly. Use a multichannel pipette or an automated liquid handler for better consistency. Ensure proper mixing of all solutions before dispensing.

Issue 2: No or very low kinase activity in the control wells (DMSO only).

- Possible Cause 1: Inactive kinase enzyme.

- Solution 1: Verify the activity of the kinase stock. Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C).
- Possible Cause 2: Suboptimal assay conditions (e.g., ATP or substrate concentration).
- Solution 2: Re-optimize the concentrations of ATP and substrate. The ATP concentration should ideally be at or near the  $K_m$  for the kinase.
- Possible Cause 3: Incorrect buffer composition.
- Solution 3: Double-check the components and pH of the assay buffer.

Issue 3: Unexpectedly high inhibition by **LAS191954** at low concentrations against a non-target kinase.

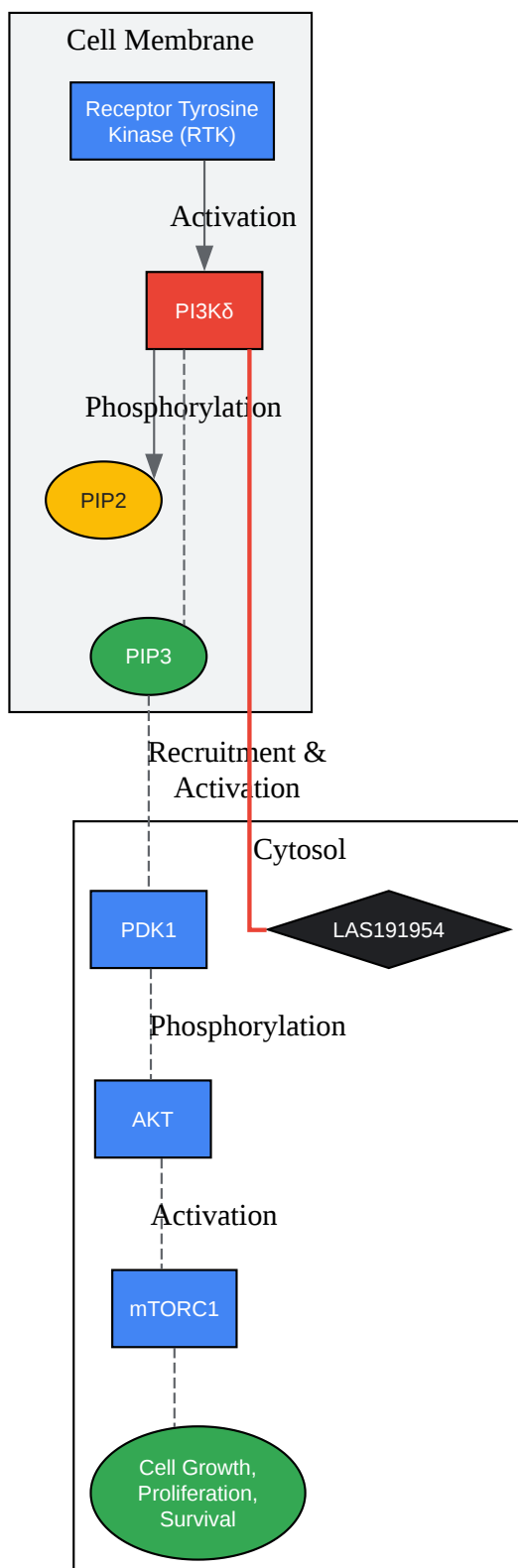
- Possible Cause 1: Off-target inhibition.
- Solution 1: Confirm the finding with an orthogonal assay (e.g., a radiometric assay or a different assay format). If the result is confirmed, this may represent a true off-target effect of **LAS191954**.
- Possible Cause 2: Assay interference.
- Solution 2: Test for compound interference with the assay components. For example, **LAS191954** might be autofluorescent or interfere with the HTRF signal. Run controls without the kinase to assess this.

Issue 4: IC<sub>50</sub> value for **LAS191954** against PI3K $\delta$  is significantly different from the reported value.

- Possible Cause 1: Differences in assay conditions.
- Solution 1: The IC<sub>50</sub> value is highly dependent on the assay conditions, particularly the ATP concentration. The reported IC<sub>50</sub> of 2.6 nM was likely determined at a specific ATP concentration. Ensure your assay conditions are comparable or determine the  $K_i$  value, which is independent of the ATP concentration.
- Possible Cause 2: Inaccurate compound concentration.

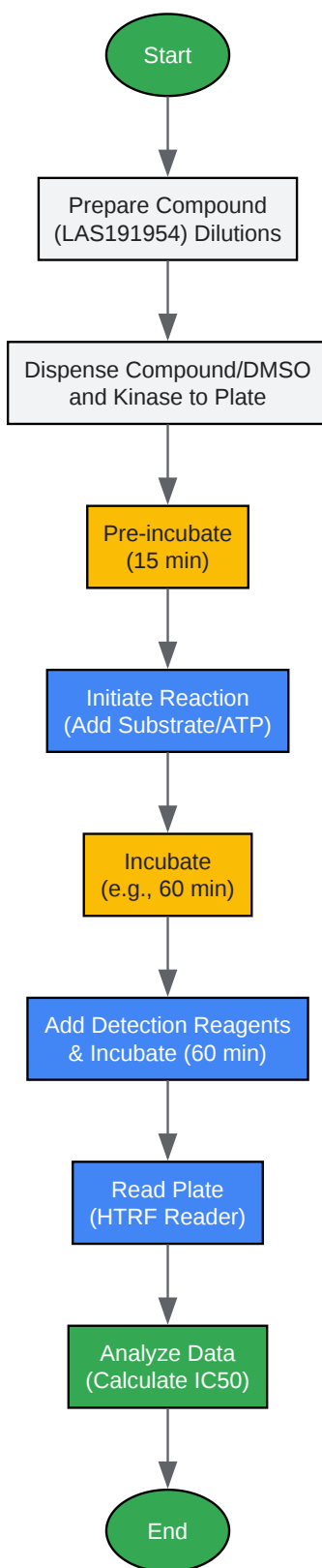
- Solution 2: Verify the concentration of your **LAS191954** stock solution.
- Possible Cause 3: Issues with the kinase or substrate.
- Solution 3: Ensure the purity and activity of the kinase and substrate.

## Visualizations



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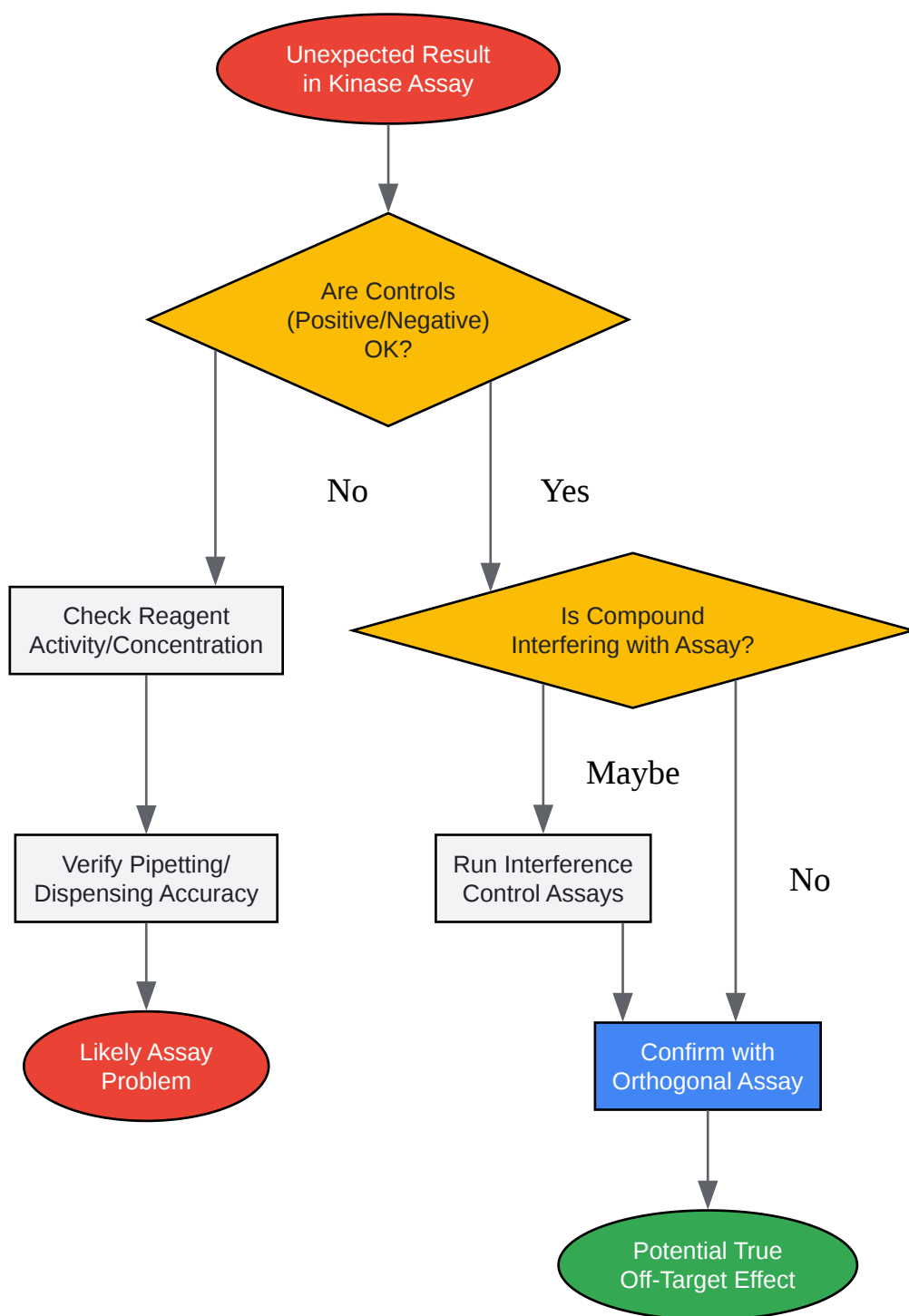
Caption: PI3Kδ Signaling Pathway and the inhibitory action of **LAS191954**.



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Caption: Experimental workflow for a typical in vitro kinase assay.





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Caption: Logical workflow for troubleshooting unexpected kinase assay results.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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